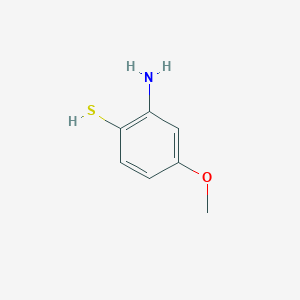

2-Amino-4-methoxybenzenethiol

Description

The Significance of Aromatic Thiols in Organic Synthesis and Materials Science

Aromatic thiols, and their derivatives like sulfides, are crucial building blocks in the creation of a wide array of biologically and pharmaceutically active molecules, as well as advanced polymeric materials. springerprofessional.de Their utility extends to the development of drugs for treating inflammation, cancer, HIV, Alzheimer's, and Parkinson's disease. springerprofessional.de In materials science, long-chain alkanethiols are noted for their ability to form self-assembled monolayers (SAMs) on gold surfaces, a technology with potential applications in nanoscale electronics, chemical sensors, and drug delivery systems. britannica.com The sulfur-containing functional group of thiols imparts unique reactivity, making them valuable intermediates in diverse chemical transformations. springerprofessional.dewikipedia.org

Structural and Chemical Context of Substituted Aminobenzenethiols

Substituted aminobenzenethiols are a class of aromatic compounds characterized by the presence of both an amino (-NH2) and a thiol (-SH) group on a benzene (B151609) ring, along with other substituents. The interplay of these functional groups governs the chemical behavior of these molecules. The amino group, being an electron-donating group, can influence the acidity of the thiol group and the reactivity of the aromatic ring in electrophilic substitution reactions. The thiol group, in turn, is a potent nucleophile and can be readily oxidized to form disulfides. wikipedia.org This dual functionality makes substituted aminobenzenethiols versatile precursors for the synthesis of various heterocyclic compounds. ijcrt.org

Research Landscape and Emerging Applications of 2-Amino-4-methoxybenzenethiol

Recent research has highlighted this compound as a key intermediate in the synthesis of various heterocyclic compounds, particularly benzothiazoles and benzothiazepines. nih.govscirp.orgnih.govorganic-chemistry.org These classes of compounds are known for their wide range of pharmacological activities. ijcrt.org For instance, 2-substituted benzothiazoles, synthesized from 2-aminobenzenethiols, exhibit significant biological properties and are of considerable interest in medicinal chemistry. nih.govorganic-chemistry.org The methoxy (B1213986) group in this compound can further modulate the biological activity and physical properties of the resulting derivatives.

Overview of Research Areas and Objectives for this compound

Current research on this compound is primarily focused on its application as a precursor for synthesizing novel heterocyclic scaffolds with potential medicinal applications. scirp.org A key objective is the development of efficient and versatile synthetic methodologies to access a diverse range of substituted benzothiazepines and other related compounds. scirp.org Investigations into the structure-activity relationships of these derivatives are also a significant area of research, aiming to identify compounds with enhanced therapeutic potential.

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 14482-32-7 |

| Molecular Formula | C7H9NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Not explicitly reported |

| Melting Point | Not explicitly reported |

| Boiling Point | Not explicitly reported |

| Solubility | Not explicitly reported |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem. nih.gov

Synthesis of this compound

The synthesis of this compound can be approached through various methods, often involving multi-step procedures. A common strategy involves the preparation of a substituted aminobenzothiazole followed by hydrolysis to yield the desired 2-aminobenzenethiol. ijcrt.org For instance, the synthesis of methoxy-substituted 2-aminobenzenethiol can be achieved from precursors like 2-amino-5-methoxy-1,3-benzothiazole or 6-methoxy-2-methyl-1,3-benzothiazole. scirp.org

Another general method for preparing 2-aminobenzenethiols is the Herz reaction, which involves the reaction of a substituted aniline (B41778) with sulfur monochloride to form a Herz salt, followed by hydrolysis and reduction. ijcrt.org Reductive cleavage of the corresponding disulfide, bis(2-amino-4-methoxyphenyl) disulfide, can also yield this compound.

Applications in the Synthesis of Heterocyclic Compounds

This compound serves as a critical starting material for the synthesis of various heterocyclic compounds, most notably benzothiazoles and benzothiazepines.

Benzothiazoles: The condensation reaction of 2-aminobenzenethiols with various carbonyl compounds or nitriles is a widely used method for the synthesis of 2-substituted benzothiazoles. nih.govorganic-chemistry.org For example, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to these compounds. nih.govorganic-chemistry.org

Benzothiazepines: This compound is utilized in the synthesis of novel methoxy-substituted benzothiazepine (B8601423) analogs. scirp.org The reaction typically involves the thio-Michael addition of the 2-aminobenzenethiol to an α,β-unsaturated carbonyl compound, such as a 2-benzylidene-1,3-indanedione, followed by an intramolecular imine formation to construct the benzothiazepine scaffold. scirp.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDLBEYNOGVICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276059 | |

| Record name | 2-amino-4-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14482-32-7 | |

| Record name | 2-amino-4-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Methoxybenzenethiol

Established Synthetic Pathways to 2-Aminobenzenethiols

While direct synthesis methods for 2-Amino-4-methoxybenzenethiol are specific, they are built upon foundational reactions developed for the broader class of 2-aminobenzenethiols.

The Herz reaction is a classical method for preparing 2-aminobenzenethiols from anilines. ijcrt.org The process involves treating an aryl amine with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride, also known as a Herz compound. ijcrt.org This intermediate, upon alkaline hydrolysis, undergoes ring cleavage to yield the sodium salt of the corresponding 2-aminobenzenethiol. ijcrt.org

A critical consideration in the Herz reaction is the substitution pattern on the aniline (B41778) ring. The reaction requires that the para-position to the amino group be occupied by a group that is not easily replaced by a chloro group during the reaction. ijcrt.org Groups such as methoxy (B1213986) (as in the case of 4-methoxyaniline) are stable under Herz conditions, making this pathway theoretically viable for the synthesis of the target compound. ijcrt.org

A common and effective two-step strategy for obtaining 2-aminobenzenethiols involves the hydrolysis of a 2-aminobenzothiazole (B30445) precursor. ijcrt.org First, a substituted 2-aminobenzothiazole is synthesized. These precursors can be formed through various methods, including the oxidative cyclization of N-arylthioureas using catalysts like RuCl₃ or Pd(OAc)₂. nih.gov Subsequently, the 2-aminobenzothiazole is hydrolyzed, typically under basic conditions (e.g., with KOH), to cleave the heterocyclic ring and yield the desired 2-aminobenzenethiol. nih.gov This route offers a versatile entry point to various substituted aminobenzenethiols.

Advanced and Green Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, control, and environmental sustainability. These principles have been applied to the synthesis of thiophenols, including this compound.

Multi-step synthesis allows for the controlled construction of complex molecules from simpler, readily available starting materials. vapourtec.com A prominent and powerful multi-step method for preparing thiophenols from phenols is through the Newman-Kwart rearrangement. wikipedia.orgresearchgate.net This sequence provides a reliable pathway to introduce the thiol group.

Thiocarbamate Formation: A phenol (B47542) is treated with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form an O-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org

Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated, typically at high temperatures (200-300 °C), causing an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding a thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgjk-sci.com The driving force for this reaction is the favorable conversion of a C=S double bond into a C=O double bond. organic-chemistry.org

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under alkaline conditions (e.g., aqueous NaOH or methanolic KOH) to furnish the final thiophenol. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, this would likely start from 2-amino-4-methoxyphenol.

Table 1: Illustrative Multi-Step Synthesis via Newman-Kwart Rearrangement

| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Amino-4-methoxyphenol | N,N-Dimethylthiocarbamoyl chloride, Base | O-(2-amino-4-methoxyphenyl) dimethylthiocarbamate | Thiocarbamoylation |

| 2 | O-(2-amino-4-methoxyphenyl) dimethylthiocarbamate | Heat (Thermal) or Photoredox Catalyst (Green) | S-(2-amino-4-methoxyphenyl) dimethylthiocarbamate | Newman-Kwart Rearrangement |

| 3 | S-(2-amino-4-methoxyphenyl) dimethylthiocarbamate | NaOH or KOH, H₂O | This compound | Hydrolysis |

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic methods. nih.gov For the Newman-Kwart rearrangement, a significant advancement is the use of photoredox catalysis. wikipedia.orgnih.gov This approach allows the rearrangement to proceed at ambient temperatures, avoiding the high energy consumption and potential for side reactions associated with traditional thermal conditions. nih.gov

Another green strategy involves the use of carbon dioxide (CO₂) as a renewable C1 feedstock. chemrevlett.commdpi.com The cyclization of 2-aminobenzenethiols with CO₂ has emerged as a sustainable method for constructing benzothiazole (B30560) derivatives, which can then be hydrolyzed to the target thiophenols. chemrevlett.com These reactions can be performed under mild conditions, sometimes catalyzed by reusable ionic liquids, which enhances their environmental profile. mdpi.com

Purity Assessment and Isolation Techniques for this compound

The isolation and purification of the final product are critical steps to ensure its chemical integrity. The purity of synthesized compounds is typically monitored throughout the process using Thin Layer Chromatography (TLC). ijcrt.org

Common techniques for isolating and purifying aminobenzenethiols include:

Column Chromatography: This is a widely used method for purification. The crude product is passed through a column of silica (B1680970) gel, and a mixture of solvents, such as ethyl acetate (B1210297) and n-hexane, is used as the eluent to separate the desired compound from impurities. chemicalbook.com

Recrystallization: The solid product can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. guidechem.comchemrevlett.com

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual reagents and byproducts. chemrevlett.com For instance, washing with a dilute acid solution can remove basic impurities, while washing with water removes salts. orgsyn.org

The identity and purity of the isolated this compound are confirmed using standard analytical methods. ijcrt.org Infrared (IR) spectroscopy is used to identify characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and confirms the absence of significant impurities. ijcrt.org

Reactivity and Derivatization Chemistry of 2 Amino 4 Methoxybenzenethiol

Transformations Involving the Thiol Functionality

The thiol group is a primary site for a variety of chemical transformations, including oxidation, nucleophilic attack, and addition reactions.

Oxidative Coupling Reactions to Disulfides

The thiol group of 2-Amino-4-methoxybenzenethiol is susceptible to oxidation, which can lead to the formation of a disulfide bond. This oxidative coupling reaction results in the formation of 4,4'-dimethoxy-2,2'-diaminodiphenyl disulfide. This transformation is a common reaction for thiols and is crucial in various chemical and biological processes. biolmolchem.com The reaction can be promoted by a range of oxidizing agents. For instance, dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like hydroiodic acid (HI) can efficiently convert thiols to their corresponding disulfides. biolmolchem.com The proposed mechanism involves the activation of DMSO by the acid to form an active species that reacts with the thiol. biolmolchem.com This process is significant in the synthesis of sulfur-containing organic compounds and plays a role in stabilizing protein structures through the formation of disulfide bridges between cysteine residues. biolmolchem.com

Nucleophilic Additions and Substitutions at Sulfur

The sulfur atom in this compound, being a soft nucleophile, readily participates in nucleophilic addition and substitution reactions. The electron-donating methoxy (B1213986) and amino groups on the benzene (B151609) ring further enhance the nucleophilicity of the thiol group. This reactivity allows the thiol to act as a potent nucleophile in various reactions, such as the formation of thioethers through reaction with alkyl halides. The thiol group can also engage in coordination chemistry, acting as a ligand for metal complexes. The lone pairs on the sulfur atom can coordinate with metal ions, a property that is utilized in the synthesis of functionalized nanoparticles with enhanced stability and specific properties.

Thia-Michael Additions in Organic Synthesis

The thiol group of this compound can participate in Thia-Michael additions, a type of conjugate addition reaction. acsgcipr.org In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound, an activated alkene or alkyne. acsgcipr.orglibretexts.org This reaction is highly efficient and atom-economical for the formation of carbon-sulfur bonds. acsgcipr.org The addition is typically regioselective, with the thiol attacking the β-carbon of the Michael acceptor. acsgcipr.orglibretexts.org The reaction can proceed under neutral, basic, or organocatalytic conditions. acsgcipr.org In aqueous media near neutral pH, the reaction often proceeds through the more nucleophilic thiolate anion. nih.gov This type of reaction has broad applications in materials science and the synthesis of biologically active molecules. nih.gov

Reactions of the Aromatic Amino Group

The amino group on the aromatic ring is another key reactive site, enabling a range of functionalization and cyclization reactions.

Amine Functionalization and Protection Strategies

The primary aromatic amine group in this compound can be readily functionalized. Standard amine chemistry, such as acylation, alkylation, and sulfonation, can be employed to introduce a variety of substituents. These modifications can be used to alter the compound's physical and chemical properties or to introduce specific functionalities for further reactions.

In many synthetic routes, it is necessary to protect the amino group to prevent it from reacting with certain reagents. Common protecting groups for amines, such as acetyl (Ac) or tert-butoxycarbonyl (Boc), can be employed. The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps. The quantification of primary amine groups on a surface, which is analogous to the functionalization of the amino group in a molecule, can be reliably achieved using colorimetric assays with dyes like Orange II. nih.gov

Participation in Condensation and Cyclization Reactions

The amino group, in concert with the adjacent thiol group, is pivotal in condensation and cyclization reactions to form heterocyclic structures, most notably benzothiazoles. mdpi.comtandfonline.comnih.gov The reaction of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, and their derivatives, is a widely used method for the synthesis of 2-substituted benzothiazoles. mdpi.comtandfonline.comnih.govtandfonline.com These reactions can be catalyzed by acids, metals, or proceed under catalyst-free conditions, sometimes accelerated by microwave irradiation or ultrasound. mdpi.comorganic-chemistry.orgtku.edu.tw

For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be catalyzed by a variety of systems, including copper-containing nano-silica, ferric chloride on montmorillonite (B579905) K-10, or even green catalysts like alkyl carbonic acid formed in a CO2-alcohol system. mdpi.comtandfonline.comtandfonline.com The reaction mechanism typically involves the formation of an intermediate imine or a related species, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration or oxidation to yield the stable benzothiazole (B30560) ring system. mdpi.comnih.gov The reactivity can be influenced by the electronic nature of the substituents on the aldehyde, with electron-withdrawing groups sometimes leading to higher yields. mdpi.com

The versatility of this reaction is demonstrated by the wide range of aldehydes and other carbonyl compounds that can be used, leading to a diverse library of benzothiazole derivatives with various biological activities. mdpi.commdpi.com Furthermore, multicomponent reactions involving 2-aminothiophenols, aldehydes, and other nucleophiles can lead to the formation of more complex fused heterocyclic systems. nih.gov

Interactive Data Table: Catalytic Systems for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes

| Catalyst System | Reaction Conditions | Yield (%) | Reaction Time | Reference |

| Cu(II)-containing nano-silica triazine dendrimer | Not specified | 87-98 | 15-90 min | mdpi.com |

| FeCl3/Montmorillonite K-10 | Ultrasound-assisted | 33-95 | 0.7-5 h | mdpi.com |

| Amberlite IR120 resin | Microwave, 85 °C | 88-95 | 5-10 min | mdpi.com |

| Nanorod-shaped ionogel | 80 °C, solvent-free | 84-95 | 10-25 min | mdpi.com |

| 10% nano-Fe2O3 | Aqueous solution | 75-85 | 2-3 h | mdpi.com |

| Ru(III) catalyst | Oxidative reaction | 43-88 | 0.5-6 h | mdpi.com |

| Alkyl carbonic acid (from CO2/alcohol) | Mild conditions | Moderate to high | Not specified | tandfonline.comtandfonline.com |

| Iodine/DMF | Not specified | Not specified | Not specified | organic-chemistry.org |

| L-proline | Microwave, solvent-free | Good to moderate | Not specified | tku.edu.tw |

| Sulfated tungstate | Ultrasound, room temp, solvent-free | 90-98 | Not specified | mdpi.com |

| MNPs-phenanthroline-Pd | Reflux, DMF | 89-98 | 6 h | mdpi.com |

| Zn(OAc)2·2H2O | 80 °C, solvent-free | 67-96 | 30-60 min | mdpi.com |

Role of the Methoxy Substituent in Directing Reactivity

The methoxy (-OCH3) group, an electron-donating substituent, plays a significant role in the reactivity of the this compound molecule. Its influence is particularly notable in electrophilic and nucleophilic substitution reactions on the aromatic ring.

Electronic Influence on Aromatic Electrophilic/Nucleophilic Substitution

The methoxy group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. In the case of this compound, the amino group (-NH2) is also a strong activating, ortho-, para- directing group. The combined effect of these two groups strongly activates the benzene ring towards electrophilic attack, primarily at the positions ortho and para to them.

However, the directing effects of the amino and methoxy groups can also lead to a mixture of products. The position of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.

In contrast, for nucleophilic aromatic substitution, the presence of electron-donating groups like methoxy and amino groups deactivates the ring. These reactions typically require the presence of strong electron-withdrawing groups and are less common for this compound.

Cleavage and Modification of the Methoxy Group

The ether linkage of the methoxy group can be cleaved under specific conditions. For instance, treatment with strong acids like hydrobromic acid or hydroiodic acid can cleave the methyl-oxygen bond to form the corresponding phenol (B47542).

Additionally, the methoxy group can be modified. For example, demethylation can be achieved using reagents like boron tribromide. The resulting hydroxyl group can then be further functionalized, providing a route to a variety of derivatives. The selective cleavage of the naphthylmethyl (NAP) and p-methoxyphenyl (PMP) ethers using specific reagents has been demonstrated in carbohydrate synthesis, highlighting the potential for chemoselective deprotection strategies. rsc.org

Annulation Reactions and Heterocyclic Compound Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of three reactive sites: the amino group, the thiol group, and the aromatic ring. These functionalities allow for a range of cyclization and condensation reactions to form fused heterocyclic systems.

Synthesis of Benzothiazole Derivatives from this compound

Benzothiazoles are a significant class of heterocyclic compounds with diverse biological activities. The condensation of 2-aminothiophenols with various reagents is a common method for their synthesis. nih.govekb.eg this compound can react with aldehydes, carboxylic acids, and their derivatives to form 2-substituted-4-methoxybenzothiazoles. nih.govekb.egorganic-chemistry.org

For example, the reaction with aldehydes in the presence of an oxidizing agent or a catalyst can yield the corresponding benzothiazole derivative. nih.govekb.eg Similarly, condensation with carboxylic acids, often activated as acid chlorides or esters, also leads to the formation of the benzothiazole ring. ekb.egorganic-chemistry.org The use of microwave irradiation has been shown to be an efficient, rapid, and solvent-free protocol for this type of condensation. nih.gov

| Reactant | Catalyst/Conditions | Product | Reference |

| Aromatic aldehydes | H2O2/HCl, ethanol, room temperature | 2-Aryl-4-methoxybenzothiazoles | nih.gov |

| Fatty acids | P4S10, microwave irradiation | 2-Alkyl-4-methoxybenzothiazoles | nih.gov |

| Chloroacetyl chloride | Microwave irradiation, acetic acid | 2-(Chloromethyl)-4-methoxybenzothiazole | nih.gov |

| Carboxylic acids | (o-CF3PhO)3P | 2-Substituted-4-methoxybenzothiazoles | organic-chemistry.org |

Formation of Benzothiazepines and Related Fused Systems

Benzothiazepines are another important class of heterocyclic compounds that can be synthesized from 2-aminothiophenols. The reaction of this compound with α,β-unsaturated carbonyl compounds, such as chalcones, can lead to the formation of 1,5-benzothiazepine (B1259763) derivatives. nih.govnih.gov This reaction typically proceeds via a Michael addition of the thiol group to the double bond, followed by an intramolecular condensation of the amino group with the carbonyl group. nih.gov

The use of green chemistry principles, such as polyethylene (B3416737) glycol-400 (PEG-400) as a solvent, has been reported for the synthesis of 1,5-benzothiazepine derivatives in high yields. nih.gov

| Reactant | Conditions | Product | Reference |

| Substituted chalcones | PEG-400, 60 °C | 2,4-Disubstituted-7-methoxy-1,5-benzothiazepines | nih.gov |

| 1,3-Substituted-prop-2-en-1-one | Zinc acetate (B1210297), microwave | 2,4-Disubstituted-7-methoxy-1,5-benzothiazepines | nih.gov |

Diverse Heterocyclic Scaffolds Incorporating the this compound Moiety

The versatile reactivity of this compound allows for its incorporation into a wide array of other heterocyclic scaffolds. nih.gov For example, it can be used in multi-component reactions to build complex molecular architectures. Its derivatives can serve as building blocks for the synthesis of various fused heterocyclic systems with potential applications in medicinal chemistry. nih.gov The amino and thiol groups can be derivatized to introduce different functionalities, further expanding the range of accessible heterocyclic structures. nih.gov

| Reaction Type | Reagents | Resulting Scaffold | Reference |

| Condensation | β-Keto esters | Pyrimido[2,1-b] nih.govekb.egbenzothiazoles | nih.gov |

| Multi-component reaction | Coumarin derivatives, alkyl isocyanides, nano-biocatalyst | 1,4-Benzothiazepine derivatives | nih.gov |

Scientific Literature Lacks Detailed Coordination Chemistry Studies on this compound

Despite a thorough search of available scientific databases, detailed research findings on the coordination chemistry and metal complexes of the specific compound This compound are not presently available in the public domain. While the compound, with CAS number 14482-32-7, is commercially available, dedicated studies outlining its behavior as a ligand and the synthesis and structural analysis of its metal complexes appear to be unpublished or not widely disseminated. nih.govsigmaaldrich.com

The requested article outline necessitates specific experimental data and research findings that are not found in the existing literature for this compound. The required sections and subsections are as follows:

Coordination Chemistry and Metal Complexes of 2 Amino 4 Methoxybenzenethiol

Structural Analysis of Coordination Compounds

Searches for this information yielded results for related, but structurally distinct, compounds such as other aminothiophenols, benzothiazoles, or Schiff base ligands. nih.govnih.govnih.govias.ac.in However, the strict requirement to focus solely on 2-Amino-4-methoxybenzenethiol prevents the inclusion of data from these analogous compounds. The principles of coordination chemistry suggest that the amino (-NH2) and thiol (-SH) groups of this compound would likely engage in chelation with metal ions, acting as a bidentate ligand through its nitrogen and sulfur donor atoms. Nevertheless, without specific experimental validation and structural data from published research, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

At present, there are no specific studies detailing the synthesis of its transition or main group metal complexes, nor are there any publicly available structural analyses (e.g., X-ray crystallography data) for such compounds. Consequently, the creation of an authoritative article that strictly adheres to the provided, detailed outline is not possible. Further experimental research is required to elucidate the coordination chemistry of this compound.

X-ray Crystallographic Studies of Metal-2-Amino-4-methoxybenzenethiol Architectures

It is anticipated that this compound would form mononuclear or polynuclear complexes depending on the metal-to-ligand ratio and the presence of bridging anions. In a mononuclear 1:2 (metal:ligand) complex, the two bidentate ligands would likely coordinate to the metal center, resulting in a distorted tetrahedral or square planar geometry for M(II) ions like Cu(II), Ni(II), and Co(II). For instance, copper(II) complexes with similar bidentate N,S donor ligands often exhibit a distorted square-planar geometry. nih.gov In the case of cobalt(II) and zinc(II), a pseudo-tetrahedral coordination is more probable.

In polynuclear architectures, the thiolato sulfur atom could act as a bridging ligand between two metal centers. This bridging capability is a well-documented feature of thiolate ligands and can lead to the formation of dimeric or polymeric structures. The coordination geometry around the metal ions in such structures would be completed by other ligands or solvent molecules present in the coordination sphere.

To illustrate the expected structural parameters, the following table presents typical bond lengths and angles observed in metal complexes with analogous aminothiophenol-type ligands.

| Parameter | Expected Range/Value | Metal Ion Example | Reference Compound Type |

| M-S Bond Length (Å) | 2.20 - 2.40 | Cu(II), Ni(II) | Metal-thiolate complexes |

| M-N Bond Length (Å) | 2.00 - 2.20 | Co(II), Cu(II) | Metal-amine complexes |

| S-M-N Bite Angle (°) | 85 - 95 | Various M(II) | 5-membered chelate rings |

| Coordination Geometry | Distorted Square Planar, Tetrahedral, or Octahedral | Cu(II), Co(II), Ni(II) | Complexes with bidentate N,S ligands |

This table is predictive and based on data from structurally similar compounds due to the lack of specific crystallographic data for this compound complexes.

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the coordination mode of this compound and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is expected to show characteristic bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹) and the S-H stretching vibration of the thiol group (around 2500-2600 cm⁻¹). Upon complexation, the disappearance of the S-H band is a strong indication of deprotonation and the formation of a metal-sulfur bond. The N-H stretching bands are expected to shift, usually to lower wavenumbers, upon coordination of the amino group to the metal center. Furthermore, new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N and M-S stretching vibrations, providing direct evidence of coordination. For example, in related Schiff base complexes, M-N stretching vibrations have been observed in the range of 560–570 cm⁻¹. eajournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's structure and its coordination to a diamagnetic metal ion (e.g., Zn(II), Cd(II)). Upon complexation, the chemical shifts of the protons and carbons near the coordination sites (i.e., the amino and thiol groups) are expected to change significantly. The disappearance of the S-H proton signal in the ¹H NMR spectrum would confirm deprotonation.

The following table summarizes the expected spectroscopic changes upon complexation of this compound.

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Information Gained |

| IR | ν(S-H) ~2550 cm⁻¹, ν(N-H) ~3300-3500 cm⁻¹ | Disappearance of ν(S-H), shift in ν(N-H), appearance of ν(M-S) and ν(M-N) in far-IR | Confirmation of deprotonation and coordination of both donor groups. |

| UV-Vis | Intraligand π→π* and n→π* transitions in the UV region | Shifts in intraligand bands, appearance of d-d transition bands in the visible region for transition metals. | Information on coordination geometry and electronic structure. |

| ¹H NMR (for diamagnetic complexes) | Signal for S-H proton, signals for aromatic and NH₂ protons | Disappearance of S-H proton signal, shifts in signals of protons near coordination sites. | Confirmation of deprotonation and identification of coordination sites. |

This table is predictive and based on general principles of coordination chemistry and data from analogous systems.

Electronic and Magnetic Properties of Metal-2-Amino-4-methoxybenzenethiol Complexes

The electronic and magnetic properties of metal complexes with this compound are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination geometry of the complex.

For transition metal complexes with unpaired d-electrons, the magnetic moment provides valuable insight into the electronic configuration and the geometry of the complex. The magnetic susceptibility of these complexes can be measured, and the effective magnetic moment (μ_eff) can be calculated.

For example, a mononuclear high-spin cobalt(II) (d⁷) complex in a tetrahedral environment would be expected to have a magnetic moment in the range of 4.4–4.8 B.M. An octahedral high-spin cobalt(II) complex would exhibit a higher magnetic moment, typically in the range of 4.7–5.2 B.M. Similarly, a square planar copper(II) (d⁹) complex with one unpaired electron would have a magnetic moment of approximately 1.73 B.M., although values can deviate due to orbital contributions and exchange interactions in polynuclear species. Nickel(II) (d⁸) complexes can be either diamagnetic (in a square planar geometry) or paramagnetic with a magnetic moment of around 2.9–3.4 B.M. in a tetrahedral or octahedral geometry. chemijournal.com

The electronic properties are largely determined by the d-orbital splitting, which is a function of the ligand field created by this compound. The combination of a soft thiol and a harder amine donor places this ligand in the intermediate range of the spectrochemical series. The electronic spectra, as discussed in the previous section, directly probe the d-orbital energies.

The following table provides predicted magnetic moments for various possible complexes of this compound with common transition metals.

| Metal Ion | d-electron count | Possible Geometry | Spin State | Predicted Magnetic Moment (μ_eff, B.M.) |

| Co(II) | d⁷ | Tetrahedral | High-spin | 4.4 - 4.8 |

| Co(II) | d⁷ | Octahedral | High-spin | 4.7 - 5.2 |

| Ni(II) | d⁸ | Square Planar | Low-spin | 0 (Diamagnetic) |

| Ni(II) | d⁸ | Tetrahedral/Octahedral | High-spin | 2.9 - 3.4 |

| Cu(II) | d⁹ | Square Planar/Distorted Octahedral | - | ~1.7 - 2.2 |

This table presents theoretically predicted magnetic moments based on the spin-only formula and typical experimental observations for analogous complexes.

Catalytic Applications of 2 Amino 4 Methoxybenzenethiol and Its Complexes

Organic Catalysis Mediated by 2-Amino-4-methoxybenzenethiol

The presence of both an amino and a thiol group allows for the potential of this compound to function as an organocatalyst, where the molecule itself, without a metal center, can accelerate chemical reactions.

The amino group in this compound can engage in enamine or iminium ion catalysis, a cornerstone of organocatalysis. For instance, primary amines are known to catalyze conjugate addition reactions for the synthesis of beta-amino acid derivatives. nih.gov Similarly, aminocatalysts have been explored for their ability to facilitate asymmetric reactions, such as the mdpi.commdpi.com-Wittig rearrangement. nih.gov The thiol group, being a soft nucleophile, can participate in Michael additions or other conjugate additions to α,β-unsaturated carbonyl compounds.

The bifunctional nature of this compound, containing both a Lewis basic amino group and a Brønsted acidic thiol group, could enable cooperative catalysis. This dual functionality is analogous to catalysts like proline, which utilize a secondary amine and a carboxylic acid to activate both the nucleophile and the electrophile in aldol (B89426) reactions. youtube.com This suggests that this compound could potentially catalyze a range of reactions, including but not limited to:

Aldol and Mannich reactions

Michael additions

Diels-Alder reactions nih.gov

Table 1: Potential Organocatalytic Reactions Mediated by this compound

| Reaction Type | Role of Amino Group | Role of Thiol Group | Potential Product |

| Michael Addition | Enamine formation with a carbonyl donor | Nucleophilic attack on an α,β-unsaturated acceptor | 1,5-Dicarbonyl compounds or γ-aminocarbonyls |

| Aldol Reaction | Enamine formation with a carbonyl donor | Proton transfer/H-bonding activation of the electrophile | β-Hydroxy carbonyl compounds |

| Mannich Reaction | Iminium ion formation with an aldehyde and amine | Not directly involved, but can influence solubility and stability | β-Amino carbonyl compounds |

Photo- and Electrocatalytic Applications (Potential based on substituted benzenethiols)

Substituted benzenethiols and related aromatic amines have shown promise in the realms of photoredox and electrocatalysis. In photoredox catalysis, an organic molecule absorbs light to reach an excited state with altered redox potentials, enabling it to catalyze single-electron transfer processes. mdpi.com For example, eosin (B541160) Y, an organic dye, is a well-known photocatalyst for a variety of transformations, including the synthesis of benzimidazoles. mdpi.com Given the aromatic nature and the presence of heteroatoms with lone pairs in this compound, it is plausible that it or its derivatives could be developed into novel photoredox catalysts.

In electrocatalysis, molecules can be used to mediate electron transfer at an electrode surface, often to reduce the overpotential required for a specific transformation. For instance, titanium complexes have been used as mediators in the electrochemical reduction of nitrobenzenes to anilines. acs.org The redox-active nature of the thiol/disulfide couple and the potential for the amino group to coordinate to electrode surfaces or other redox mediators suggest that this compound could be investigated for applications in electrocatalytic reactions, such as the reduction of CO2 or the generation of ammonia. rsc.org

Metal-Catalyzed Reactions with this compound Ligands

The amino and thiol groups of this compound are excellent coordinating moieties for a wide range of transition metals. This allows the molecule to act as a ligand, modulating the catalytic activity, selectivity, and stability of a metal center.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. nih.gov this compound can serve as a bidentate ligand, forming stable chelate complexes with metals like palladium, copper, nickel, and rhodium. These complexes can be highly effective catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. youtube.comgoogle.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools in organic synthesis. libretexts.org The use of ligands is crucial to stabilize the palladium catalyst and to facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While specific data for this compound is limited, related aminothiophenol derivatives have been successfully employed in such reactions. For example, copper-catalyzed C-O coupling of N-methoxy arylamides with arylboronic acids has been reported. mdpi.com

Table 2: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

| Metal Center | Target Reaction | Role of Ligand | Potential Product Class |

| Palladium (Pd) | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | Stabilizes active Pd(0) species, facilitates oxidative addition and reductive elimination | Biaryls, substituted alkenes, arylamines |

| Copper (Cu) | Ullmann Condensation, C-S Coupling | Promotes coupling of aryl halides with nucleophiles | Diaryl ethers, thioethers |

| Rhodium (Rh) | Hydroformylation | Controls regioselectivity and enantioselectivity | Aldehydes |

| Ruthenium (Ru) | Olefin Metathesis, Hydrogenation | Stabilizes the metal carbene, influences catalyst activity | Substituted alkenes, saturated hydrocarbons |

Heterogeneous Catalysis and Supported Catalytic Systems

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. youtube.com this compound can be immobilized on solid supports to create robust and reusable heterogeneous catalysts. The amino or thiol group can be used to covalently attach the molecule to a variety of materials, including polymers, silica (B1680970), and nanoparticles.

For instance, 2-aminothiophenol (B119425) has been grafted onto wool fabrics, which were then decorated with palladium nanoparticles. This created a heterogeneous catalyst effective for the reduction of nitrophenols. acs.org Similarly, primary amines have been anchored to polystyrene-based supports to create recyclable organocatalysts. nih.gov Following these examples, this compound could be supported on materials like hypercrosslinked polystyrene or magnetic nanoparticles to create catalysts for a range of transformations. nih.gov The synthesis of benzothiazoles, for example, has been achieved using various heterogeneous catalysts derived from 2-aminothiophenol and metal salts or nanoparticles. mdpi.commdpi.comresearchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound as a ligand, the catalytic cycle would typically involve several key steps.

In a hypothetical palladium-catalyzed cross-coupling reaction, a plausible mechanism would be initiated by the coordination of the this compound ligand to a Pd(0) precursor. The catalytic cycle would then proceed as follows:

Oxidative Addition: The active Pd(0) complex reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate.

Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the active Pd(0) catalyst.

The this compound ligand would remain coordinated to the palladium center throughout the cycle, influencing the rates and efficiencies of each step. The electron-donating methoxy (B1213986) group would likely enhance the electron density at the metal center, potentially accelerating the oxidative addition step. The chelation of the ligand would provide stability to the palladium intermediates.

In the context of organocatalysis, for instance in an enamine-catalyzed reaction, the mechanism would involve the formation of a nucleophilic enamine intermediate from the reaction of the amino group of this compound with a carbonyl compound. This enamine would then attack an electrophile, followed by hydrolysis to release the product and regenerate the aminocatalyst. nih.gov Computational studies on similar flexible aminocatalysts have highlighted the importance of conformational changes in determining the reaction rate and selectivity. nih.gov

Similarly, mechanistic investigations into the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes suggest a pathway involving the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular cyclization involving the thiol group. tandfonline.com The catalyst, whether it be a metal or an acid, facilitates these steps.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are crucial for understanding the efficiency and mechanism of a catalyst. For complexes of this compound, it is anticipated that the reaction kinetics would be influenced by the cooperative electronic effects of the amino and methoxy groups, enhancing the catalytic activity of the thiol functionality or a coordinated metal center.

In analogous systems, such as with 2-aminothiophenol complexes, kinetic investigations have revealed the importance of the ligand in stabilizing catalytic species and facilitating key steps in the catalytic cycle. For instance, in cross-coupling reactions, the aminothiol (B82208) ligand can play a role in the oxidative addition and reductive elimination steps by modulating the electron density at the metal center.

A proposed general reaction pathway for a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound could involve the following steps:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) complex. The electron-rich nature of the this compound ligand would likely facilitate this step.

Transmetalation: The transfer of an organic group from another metallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step, where the coupled product is formed, and the Pd(0) catalyst is regenerated. The electronic properties of the aminothiol ligand are critical for promoting this step and completing the catalytic cycle.

The rate of such a reaction would be dependent on the concentration of the substrate, the catalyst, and the coupling partner, as well as temperature and solvent. A hypothetical kinetic data table for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound is presented below. This data is illustrative and based on typical findings for similar catalytic systems.

| Entry | Aryl Halide | Arylboronic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Toluene | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | Phenylboronic acid | Toluene | 110 | 18 | 85 |

| 3 | 4-Chloroanisole | Phenylboronic acid | Dioxane | 120 | 24 | 65 |

| 4 | 4-Iodoanisole | 4-Tolylboronic acid | Toluene | 100 | 12 | 95 |

This table is a hypothetical representation of potential catalytic activity.

Characterization of Catalytic Intermediates

The characterization of catalytic intermediates is essential for elucidating the precise reaction mechanism. For catalytic reactions involving this compound and its complexes, a combination of spectroscopic and analytical techniques would be employed to identify and study these transient species.

Given the structure of this compound, its complexes with transition metals are expected to form key intermediates. For example, in a palladium-catalyzed reaction, intermediates such as the oxidative addition product (Aryl-Pd(II)-L) and the transmetalation product could be characterized.

Techniques that would be instrumental in characterizing these intermediates include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR (if phosphine (B1218219) co-ligands are used) would provide detailed information about the structure of the intermediates in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to monitor the coordination of the thiol and amino groups to the metal center by observing shifts in their characteristic vibrational frequencies.

X-ray Crystallography: If stable intermediates can be isolated and crystallized, X-ray diffraction would provide unambiguous structural information, including bond lengths and angles.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify the mass of transient catalytic species in the reaction mixture.

A summary of expected spectroscopic data for a hypothetical Pd-complex intermediate is provided below.

| Technique | Intermediate | Expected Observations |

| 1H NMR | Oxidative Addition Adduct | Shift in aromatic and ligand protons upon coordination to the metal center. |

| FT-IR | Metal-Ligand Complex | Shift in N-H and S-H (or appearance of M-S) stretching frequencies. |

| ESI-MS | Catalytic Species | Detection of molecular ions corresponding to the catalyst and its intermediates. |

This table is a hypothetical representation of potential characterization data.

The study of such intermediates would provide critical insights into the reaction pathway, helping to optimize reaction conditions and design more efficient catalysts based on the this compound scaffold.

Materials Science Applications of 2 Amino 4 Methoxybenzenethiol Derivatives

Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. The thiol group in 2-Amino-4-methoxybenzenethiol and its derivatives provides a strong affinity for noble metal surfaces, making it an ideal candidate for SAM fabrication.

Surface Chemistry and Adsorption Phenomena

The formation of SAMs is a surface adsorption process where molecules from a solution or vapor phase bind to a solid surface. sigmaaldrich.com For thiol-based molecules like this compound, this process is primarily one of chemisorption, where a strong, covalent-like bond forms between the sulfur atom of the thiol group and the metal substrate, most commonly gold. rsc.org This sulfur-gold bond is the anchoring mechanism that drives the self-assembly process. rsc.org

The process typically involves immersing a clean gold substrate into a dilute solution of the thiol. sigmaaldrich.com While the initial adsorption is rapid, the molecules gradually rearrange on the surface over several hours to form a densely packed, ordered monolayer. rsc.orgsigmaaldrich.com In the resulting SAM, the thiol groups are bound to the surface, while the benzene (B151609) ring with its amino and methoxy (B1213986) functional groups is oriented away from the substrate, defining the new surface chemistry. The ability of the headgroup to bind effectively can be influenced by the morphology of the substrate; for instance, gold substrates with fewer grain boundaries allow for more uniform and well-ordered SAMs. nih.gov

Engineering of Surface Properties for Device Applications

The true utility of SAMs lies in their ability to precisely engineer the physical and chemical properties of a surface. The exposed functional groups—in this case, the amino and methoxy groups—dictate the new surface's characteristics.

The amino (-NH2) group is particularly valuable as it provides a reactive site for further chemical modification. This is a key strategy in the development of biosensors. For example, related compounds like p-aminothiophenol (ATP) have been used to functionalize electrodes where antibodies are then immobilized onto the surface via the amino group. acs.org This creates a highly specific surface capable of detecting target antigens in electrochemical immunosensors. acs.org

The methoxy (-OCH3) group, being an electron-donating group, can modify the electronic properties of the surface, such as its work function. This tuning of surface electronics is critical in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where controlling the energy barrier for charge injection or extraction at the electrode-organic interface is essential for device performance. The combination of a reactive amino group and a tuning methoxy group on the same molecule makes this compound a promising candidate for creating multifunctional surfaces for advanced electronic and sensing devices.

Development of Novel Organic and Hybrid Materials

Beyond two-dimensional surfaces, derivatives of this compound serve as fundamental building blocks for creating complex three-dimensional organic and hybrid materials with novel properties.

Polymeric and Supramolecular Assemblies

The functional groups on the this compound scaffold allow it to participate in the formation of larger, more complex structures.

Polymeric Assemblies: The amino group can be a site for polymerization. Aminophenols, which are structurally related, can undergo oxidative polymerization to form conductive polymers. mdpi.com This process can be initiated chemically or electrochemically, linking the monomer units together to form a long polymer chain with conjugated double bonds, resulting in materials with useful electronic properties. mdpi.com A similar polymerization of this compound derivatives could yield novel conductive polymers with properties modulated by the sulfur and methoxy substituents.

Supramolecular Assemblies: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and metal-ligand coordination. nih.gov The construction of these architectures requires molecules with well-defined shapes and specific binding sites. nih.gov With its rigid benzene ring and multiple functional groups capable of acting as hydrogen bond donors/acceptors or metal coordination sites, this compound derivatives are excellent candidates for building blocks in supramolecular chemistry, enabling the self-assembly of complex, functional architectures. nih.gov

Integration into 2D Organic Metal Chalcogenide Frameworks

A significant application for derivatives of this compound is in the synthesis of two-dimensional (2D) organic metal chalcogenide (OMC) frameworks. These materials are composed of metal ions coordinated to organic ligands containing chalcogen elements like sulfur.

Research has demonstrated the synthesis of OMCs by reacting functionalized benzenethiols with metal salts. For instance, silver-based nanosheets have been successfully synthesized by reacting 4-methoxybenzenethiol (B147237) (HSPh-OCH3) or 4-aminothiophenol (B129426) (HSPh-NH2) with a silver nitrate (B79036) (AgNO3) solution. nih.gov In a typical synthesis for a methoxy-functionalized OMC, 4-methoxybenzenethiol is dissolved in acetonitrile (B52724) with triethylamine, to which a solution of silver nitrate is added. nih.gov The mixture is then heated, causing the self-assembly of Ag(SPh-OMe) nanosheets, which can be collected after cooling. nih.gov A similar process using 4-aminothiophenol yields Ag(SPh-NH2) nanosheets. nih.gov

These findings show that the individual functional groups present on this compound are compatible with the formation of 2D OMC frameworks. Therefore, this compound itself is an ideal ligand for creating more complex, bifunctional 2D materials. Such materials would possess both the electronic influence of the methoxy group and the reactive potential of the amino group, offering a pathway to OMCs with widely tunable electronic band gaps and the ability for post-synthetic modification. nih.gov

Applications in Advanced Functional Materials (beyond SAMs)

The utility of this compound derivatives extends to their role as key intermediates in the synthesis of other advanced functional materials. The specific arrangement of amino, methoxy, and thiol groups makes the molecule a versatile precursor.

2-Aminothiophenol (B119425), a closely related compound, is a known precursor in the synthesis of benzothiazoles, a class of compounds used in the production of commercial dyes. wikipedia.org The ability to build such heterocyclic structures is a cornerstone of functional material design.

Furthermore, thiol-functionalized ligands are increasingly used to construct metal-organic frameworks (MOFs). researchgate.netrsc.org MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net Thiol groups can be incorporated into the organic linkers of MOFs either before synthesis or through post-synthetic modification. rsc.org These thiol sites can then act as soft bases to chelate heavy metal ions, leading to applications in environmental remediation, such as the high-efficiency removal of mercury from aqueous solutions. rsc.org Derivatives of this compound could thus be used to create functionalized MOF linkers, introducing multiple functionalities into the framework simultaneously.

The table below summarizes the potential applications discussed for materials derived from this compound.

| Material Type | Key Derivative/Component | Fabrication Principle | Potential Application |

| Self-Assembled Monolayers (SAMs) | This compound | Chemisorption of thiol on a metal surface (e.g., gold). | Biosensors, surface functionalization for organic electronics. |

| 2D Organic Metal Chalcogenides (OMCs) | 4-Methoxybenzenethiol, 4-Aminothiophenol | Coordination assembly between thiol derivatives and metal salts (e.g., AgNO3). | Materials with tunable electronic band gaps for nanoelectronics. |

| Conductive Polymers | Aminophenol derivatives | Oxidative polymerization of amino-functionalized monomers. | Conductive films and coatings. |

| Metal-Organic Frameworks (MOFs) | Thiol-functionalized organic linkers | Synthesis of frameworks from metal ions and functionalized organic ligands. | Catalysis, environmental remediation (e.g., mercury removal). |

| Supramolecular Assemblies | Rigid organic ligands with multiple binding sites | Self-assembly via non-covalent interactions (e.g., hydrogen bonding, metal coordination). | Nanoscale capsules, complex host-guest systems. |

Optoelectronic Materials

Derivatives of this compound are being explored for their potential in optoelectronic materials due to the combined electronic properties of the aniline (B41778), thiol, and methoxy functional groups. The inherent characteristics of these moieties suggest that their polymeric and molecular derivatives could find applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and electrochromic systems.

The building blocks of this compound, namely aniline and thiophenol, are known to contribute to the development of electronically active materials. Aniline and its derivatives are recognized for their role in conducting polymers and as components in materials for electrochromic devices. marmara.edu.trresearchgate.net Similarly, thiophene (B33073) and its derivatives, which share the sulfur-containing aromatic character with thiophenol, are extensively used in the active layers of OLEDs and organic solar cells due to their favorable charge transport properties and tunable emission characteristics. taylorfrancis.combeilstein-journals.org The presence of both an electron-donating amino group and a sulfur-containing thiol group on the same aromatic ring in this compound suggests that its derivatives could exhibit unique optoelectronic properties.

Research into related sulfur-containing heterocyclic compounds has demonstrated their potential in high-efficiency OLEDs. eurekalert.org The design of donor-π-acceptor (D-π-A) type molecules is a common strategy to achieve desired optoelectronic properties. beilstein-journals.org In such a framework, the this compound moiety could act as a potent electron donor. For instance, a study on a D-π-A compound incorporating triphenylamine (B166846) as a donor and a thieno[3,2-b]thiophene (B52689) π-linker showed excellent performance as an emitter in an OLED. beilstein-journals.org This suggests that derivatives of this compound could be similarly employed to create efficient light-emitting materials.

Furthermore, polymers incorporating methoxy-substituted repeating units have been shown to have tunable optoelectronic properties. The introduction of a methoxy group can influence the planarity of the polymer backbone and reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a redshift in absorption and emission spectra. nih.govnih.gov This tunability is crucial for designing materials with specific colors for display applications.

Below is a table summarizing the optoelectronic properties of some representative related compounds, which can serve as a reference for the potential characteristics of this compound derivatives.

| Compound/Polymer Class | Application Area | Key Optoelectronic Property |

| Thiophene Derivatives | Organic Light-Emitting Diodes (OLEDs) | Efficient fluorescence and charge transport. taylorfrancis.combeilstein-journals.orgeurekalert.org |

| Aniline Derivatives | Electrochromic Devices | Reversible color change upon application of a voltage. marmara.edu.tr |

| Methoxy-substituted Polymers | Organic Light-Emitting Diodes (OLEDs) | Tunable emission spectra and reduced HOMO-LUMO gap. nih.govnih.gov |

| Thienothiophene Derivatives | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields. beilstein-journals.orgbeilstein-archives.org |

Responsive Materials

Derivatives of this compound are promising candidates for the development of responsive or "smart" materials. These materials can change their physical or chemical properties in response to external stimuli such as changes in pH, temperature, light, or an electric field. rsc.orgrsc.orgresearchgate.net The presence of amino, thiol, and methoxy groups on the benzene ring provides multiple avenues for creating stimulus-responsive behavior.

The amino group, being basic, can be protonated or deprotonated in response to pH changes. This property is often exploited to create pH-responsive polymers and hydrogels. rsc.org For example, polymers containing aniline or its derivatives can exhibit changes in solubility, swelling, or conformation with varying pH. rsc.org This makes them suitable for applications such as drug delivery systems that release their payload in specific pH environments within the body. nih.gov

The thiol group offers another route to stimulus-responsiveness. Thiols can undergo reversible thiol-disulfide exchange reactions, which can be triggered by changes in the redox environment. nih.gov This chemistry is particularly relevant for creating self-healing materials and drug delivery vehicles that can be cleaved under specific biological conditions. nih.gov Additionally, thiol-ene "click" chemistry provides a versatile method for synthesizing well-defined polymer architectures with responsive properties. nih.gov For instance, polypeptides modified with thiol-containing groups have been shown to exhibit both thermo- and pH-responsiveness. nih.gov

Furthermore, the incorporation of these functional groups into polymer networks can lead to materials that respond to multiple stimuli. For example, a hydrogel based on an aniline trimer has been shown to be electro-responsive, meaning it changes its properties in the presence of an electric field. nih.govopenalex.org Such electro-responsive hydrogels have potential applications in areas like controlled drug release and soft robotics. nih.govmdpi.com

Light-responsive materials can also be envisioned using derivatives of this compound. While not inherently photo-responsive, the core structure can be combined with photo-sensitive moieties like azobenzene (B91143) to create light-controllable materials. The thiol groups can also be utilized in photopolymerization reactions to create cross-linked networks that can be degraded and re-formed using light, leading to recyclable and re-polymerizable materials. rsc.orgacs.orgnih.govrsc.org

The following table outlines the potential responsive behaviors of materials derived from this compound based on the known properties of its constituent functional groups.

| Functional Group | Stimulus | Potential Application |

| Amino Group | pH | pH-responsive drug delivery, sensors. rsc.orgnih.gov |

| Thiol Group | Redox, Light | Self-healing materials, redox-responsive drug delivery, photopolymerization. nih.govrsc.orgacs.orgnih.govrsc.org |

| Aniline Moiety | Electric Field | Electro-responsive hydrogels, actuators. nih.govopenalex.orgmdpi.com |

| Combined Groups | Multiple Stimuli | Multi-responsive systems for advanced applications. rsc.orgnih.gov |

Advanced Spectroscopic and Analytical Techniques for 2 Amino 4 Methoxybenzenethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution. For 2-Amino-4-methoxybenzenethiol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

¹H and ¹³C NMR for Molecular Fingerprinting

The ¹H and ¹³C NMR spectra of this compound serve as a unique molecular fingerprint. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon nuclei, allow for the initial assignment of the different chemical environments within the molecule.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the thiol proton. The substitution pattern on the benzene (B151609) ring will influence the chemical shifts and coupling constants (J-values) of the aromatic protons, providing key information about their relative positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methoxy (OCH₃) | 3.7 - 3.9 | 55 - 60 |

| Amine (NH₂) | 3.5 - 5.0 (broad) | - |

| Thiol (SH) | 3.0 - 4.0 (broad) | - |

| Quaternary Aromatic C | - | 115 - 160 |

Note: Predicted values are based on analogous compounds and are subject to solvent and concentration effects. Experimental verification is required for precise assignments.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC)

To definitively assign the complex NMR data and establish connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is instrumental in identifying which aromatic protons are adjacent to one another, based on their through-bond coupling. chemicalbook.com Cross-peaks in the COSY spectrum connect the signals of coupled protons. drugbank.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This technique is crucial for assigning the protonated carbons of the benzene ring by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. ijcrt.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. mdpi.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached would confirm its position.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of thermally labile molecules like this compound, often with minimal fragmentation. ESI-MS is particularly well-suited for this compound, as it can be readily ionized in solution to produce a protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation pathways are governed by the chemical nature of the molecule, with cleavages often occurring at the weakest bonds or leading to the formation of stable neutral losses or fragment ions. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO, CH₃, or SH. The study of these fragmentation patterns is crucial for confirming the structure of the molecule and for distinguishing it from its isomers.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ - 15 | •CH₃ | Loss of methyl radical from the methoxy group |

| [M+H]⁺ - 28 | CO | Loss of carbon monoxide |

| [M+H]⁺ - 33 | •SH | Loss of the sulfhydryl radical |

| [M+H]⁺ - 43 | CH₃CO | Loss related to the methoxy and adjacent groups |

Note: These are plausible fragmentation pathways. The actual observed fragments and their relative intensities would require experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the S-H stretching of the thiol group (a weaker band around 2550-2600 cm⁻¹), C-H stretching from the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹), C-O stretching of the aryl ether (around 1250 cm⁻¹), and various C=C stretching vibrations from the aromatic ring (in the 1450-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy can also detect these vibrations, though the intensities of the bands will differ from the IR spectrum. The S-H stretch is often more prominent in the Raman spectrum than in the IR. Aromatic ring vibrations also typically give rise to strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Thiol (S-H) | Stretch | 2550 - 2600 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Methoxy C-H | Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Aryl C-O | Stretch | 1230 - 1270 | IR |

Note: The exact positions of these bands can be influenced by intermolecular interactions and the physical state of the sample.

Characterization of Functional Group Modes

The vibrational spectrum of this compound is defined by the characteristic absorption and scattering frequencies of its primary functional groups: the amino (-NH₂), methoxy (-OCH₃), thiol (-SH), and the substituted benzene ring. Detailed vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of these modes. nih.gov

For the related molecule 2-amino-4-methoxybenzothiazole, extensive vibrational studies have been conducted using FTIR and FT-Raman spectroscopy. nih.gov These studies, combined with knowledge of characteristic group frequencies, allow for a reliable estimation of the vibrational modes for this compound. The amino group typically exhibits symmetric and asymmetric stretching vibrations. The methoxy group is identifiable by its C-H stretching and bending modes, as well as the C-O stretching vibration. The thiol group's S-H stretch is often weak in the infrared spectrum but provides a key marker. The aromatic ring itself has a series of characteristic C-H and C=C stretching and bending vibrations.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretching | 3400 - 3500 |

| Symmetric Stretching | 3300 - 3400 | |

| Scissoring (Bending) | 1590 - 1650 | |

| Thiol (-SH) | S-H Stretching | 2550 - 2600 |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 |

| C-O Stretching | 1000 - 1300 | |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| C-H Stretching | 3000 - 3100 | |

| C-H Bending (out-of-plane) | 690 - 900 |

Probing Intermolecular Interactions

Spectroscopic techniques are crucial for investigating the non-covalent intermolecular interactions that govern the molecule's behavior in the condensed phase. researchgate.net Hydrogen bonding is a particularly important interaction for this compound, given the presence of the -NH₂ and -SH groups as hydrogen bond donors and the nitrogen, oxygen, and sulfur atoms as potential acceptors.

The formation of intermolecular hydrogen bonds, such as N-H···S or S-H···N, can be observed through shifts in the vibrational frequencies of the involved functional groups. researchgate.net For instance, the N-H and S-H stretching bands in the IR spectrum would typically broaden and shift to lower wavenumbers (a red shift) upon hydrogen bond formation, indicating a weakening of the respective bonds. Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify these intermolecular contacts, providing insights into the crystal packing stabilization. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic structure of a molecule and the transitions between different electronic energy levels.

Analysis of Electronic Transitions

The UV-Visible absorption spectrum of this compound is dictated by its electronic structure, specifically the presence of the benzene ring chromophore and its auxochromic substituents (-NH₂, -OCH₃, -SH). When the molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.com

The primary electronic transitions observed are π → π* and n → π. youtube.com The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. These are associated with the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on nitrogen, oxygen, or sulfur) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions. youtube.com The presence of electron-donating groups like amino and methoxy on the benzene ring tends to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Table 2: Typical Electronic Transitions in Aromatic Amines and Thiols

| Transition | Description | Typical Wavelength Range |

| π → π | Excitation from a π bonding orbital to a π antibonding orbital of the aromatic ring. | 200 - 300 nm |

| n → π | Excitation of a non-bonding electron from N, O, or S to a π antibonding orbital. | > 280 nm |

Fluorescence spectroscopy can also be employed. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum. The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular environment and can be used to probe interactions. mdpi.comnih.gov

Study of Electronic Interactions in Complexes or Derivatives

When this compound acts as a ligand to form a metal complex or is otherwise derivatized, its electronic properties are altered. These changes are readily studied using UV-Vis spectroscopy. The coordination of the thiol group to a metal center, for instance, would significantly perturb the energy levels of the non-bonding electrons on the sulfur atom and the π-system of the ring.

This perturbation leads to shifts in the absorption bands. The formation of a charge-transfer (CT) complex, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), can introduce new, often intense, absorption bands in the visible region, leading to a colored complex. nih.gov By monitoring these spectral changes, one can study the stoichiometry and stability of the complex formed.

Diffraction Methods

Diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a solid material.